molecular formula C8H7BrCl2 B2737308 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene CAS No. 1876585-56-6

1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene

Cat. No.: B2737308
CAS No.: 1876585-56-6
M. Wt: 253.95
InChI Key: NAHSZFYKAANQAU-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene can be synthesized through a multi-step process involving the halogenation of a suitable aromatic precursor. One common method involves the bromination and chlorination of 2-methylbenzene (toluene) derivatives under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine and chlorine, along with catalysts like iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonyl chlorides replace hydrogen atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form less halogenated aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or sulfonyl chlorides in the presence of catalysts such as aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or other substituted aromatic compounds.

    Oxidation and Reduction: Products include benzoic acid derivatives or less halogenated aromatic compounds.

Scientific Research Applications

1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the activation or inhibition of enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

    1-Bromo-4-chloro-2-ethylbenzene: Similar in structure but with an ethyl group instead of a chloromethyl group.

    1-Bromo-2-chlorobenzene: Lacks the methyl and chloromethyl substituents, making it less complex.

    1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene: Contains an additional fluorine atom, altering its chemical properties.

Uniqueness: 1-Bromo-4-chloro-2-(chloromethyl)-5-methylbenzene is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the chloromethyl and methyl groups, makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

1-bromo-4-chloro-2-(chloromethyl)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHSZFYKAANQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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